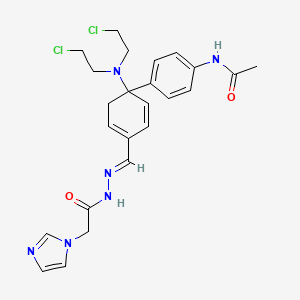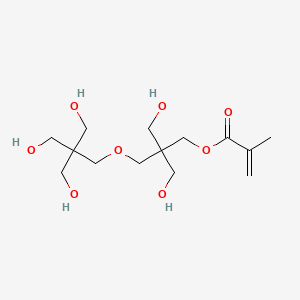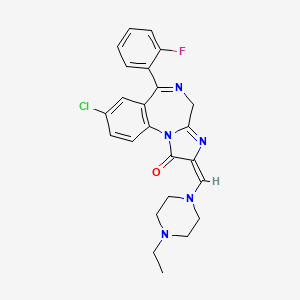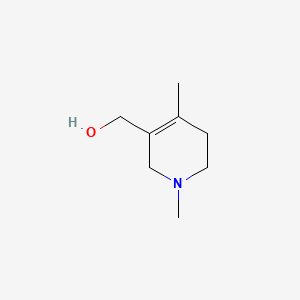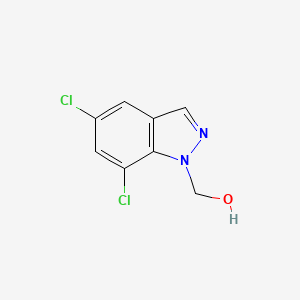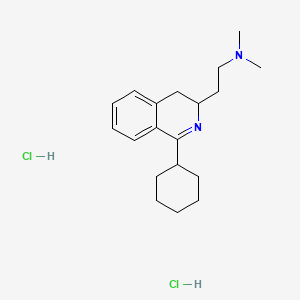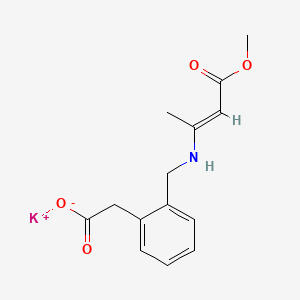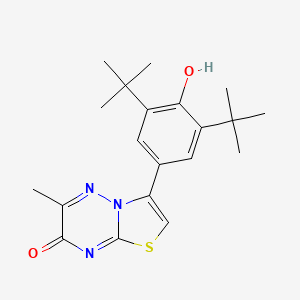
3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide is a complex organic compound with a unique structure that includes a hydrazino group and a propionamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide typically involves the reaction of 2,2-dimethyl-1-octadecanoylhydrazine with propionyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or chloroform. The reaction mixture is stirred at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the hydrazino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced hydrazino derivatives.
Substitution: Various substituted hydrazino-propionamide derivatives.
Aplicaciones Científicas De Investigación
3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazino group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethyl-1-octadecanoylhydrazine
- Propionamide derivatives
- Hydrazino compounds
Uniqueness
3-(2,2-Dimethyl-1-octadecanoylhydrazino)propionamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a hydrazino group with a long alkyl chain and a propionamide moiety makes it a versatile compound for various applications.
Propiedades
Número CAS |
96804-08-9 |
|---|---|
Fórmula molecular |
C23H47N3O2 |
Peso molecular |
397.6 g/mol |
Nombre IUPAC |
3-[dimethylamino(octadecanoyl)amino]propanamide |
InChI |
InChI=1S/C23H47N3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(28)26(25(2)3)21-20-22(24)27/h4-21H2,1-3H3,(H2,24,27) |
Clave InChI |
ITJXGYOUQQVKPP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)N(CCC(=O)N)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


